2,3-Phenazinediol

Photochromism Excited-state proton transfer Keto-enol tautomerization

Researchers requiring a reliable phenazine-2,3-diol scaffold often face batch-to-batch variability in photochromic performance. 2,3-Phenazinediol (CAS 19220-18-9) addresses this by providing a well-characterized solid with a defined crystal structure (space group P 1 21 1) and specific keto-enol tautomerization behavior. - Enables tunable singlet oxygen generation (ΦΔ from 0.036 to 0.41 via derivatization), critical for reproducible photosensitizer development. - Exhibits reversible color change (colorless to orange) upon 385 nm irradiation, ideal for solid-state photochromic material R&D. - Functions as a selective fluorescent sensor for formyl groups, with spectral sensitivity to methoxymethyl protection.

Molecular Formula C12H8N2O2
Molecular Weight 212.2 g/mol
CAS No. 19220-18-9
Cat. No. B104944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Phenazinediol
CAS19220-18-9
Synonyms2,3-Dihydroxyphenazine; 
Molecular FormulaC12H8N2O2
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=CC(=O)C(=O)C=C3N2
InChIInChI=1S/C12H8N2O2/c15-11-5-9-10(6-12(11)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H
InChIKeyHBZDCBMIHDBQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Phenazinediol (CAS 19220-18-9) Product Specifications and Core Properties for Research Procurement


2,3-Phenazinediol (phenazine-2,3-diol, 2,3-dihydroxyphenazine, CAS 19220-18-9) is a member of the phenazine class of nitrogen-containing heterocyclic compounds, characterized by a fused tricyclic system with hydroxyl substituents at the 2- and 3-positions [1]. It is a solid compound with a molecular weight of 212.20 g/mol and a melting point of 249-251 °C . The compound is of significant interest in materials chemistry and life sciences due to its photochromic properties and ability to generate singlet oxygen upon light irradiation [2].

Why 2,3-Phenazinediol Cannot Be Replaced by Other Phenazine Derivatives Without Performance Compromise


Phenazine derivatives exhibit vastly different photophysical and photochemical behaviors based on the specific positioning and number of hydroxyl substituents. The 2,3-diol substitution pattern uniquely enables keto-enol tautomerization and excited-state intermolecular proton transfer (ESInterPT) that drives photochromism—a property absent in 1,6-diol isomers or mono-hydroxylated phenazines [1]. This positional specificity directly impacts singlet oxygen quantum yields, with the 2,3-diol core serving as the essential scaffold for further functionalization into potent photosensitizers [2]. Substituting a generic phenazine or alternative isomer in applications requiring defined photochromic response or tunable singlet oxygen generation will result in either complete functional failure or significantly reduced performance metrics.

Quantitative Differentiation Evidence: 2,3-Phenazinediol vs. Structural Analogs and Functional Alternatives


Photochromic Keto-Enol Tautomerization: 2,3-Phenazinediol vs. Protected Derivatives

2,3-Phenazinediol (PD1) exhibits reversible photochromism via excited-state intermolecular proton transfer (ESInterPT) at 77 K, transforming from colorless enol to orange keto form upon 385 nm irradiation. This behavior is absent in its methoxymethyl-protected derivatives [1].

Photochromism Excited-state proton transfer Keto-enol tautomerization

Singlet Oxygen Quantum Yield: 2,3-Phenazinediol Core vs. Formyl-Substituted Derivatives

The unsubstituted 2,3-phenazinediol core (KO-0) exhibits a singlet oxygen quantum yield (ΦΔ) of 0.036 under visible light. This value increases progressively with formyl group addition to 0.22 (KO-1), 0.33 (KO-2), and 0.41 (KO-3), demonstrating that the 2,3-diol scaffold is essential and tunable [1].

Photodynamic therapy Singlet oxygen generation Photosensitizers

Fluorescence Quantum Yield Reduction: 2,3-Phenazinediol vs. Protected Derivatives

2,3-Phenazinediol-based photosensitizers (KO-0–3) exhibit fluorescence quantum yields (Φfl) of 0.024–0.097, substantially lower than those of their methoxymethyl-protected counterparts (5–8, Φfl = 0.34–0.46) [1].

Fluorescence quenching Photosensitizer efficiency Intersystem crossing

Single-Crystal Structural Elucidation: First Definitive Characterization in 70 Years

The first single-crystal X-ray structural analysis of 2,3-phenazinediol (PD1) was achieved in 2024, revealing that it exists in the keto form (PD1-K) in the solid state with one-dimensional intermolecular NH⋯O hydrogen bonding [1]. Crystal parameters: space group P 1 21 1, cell volume 475.24 ± 0.04 ų [2].

X-ray crystallography Keto-enol tautomerism Hydrogen bonding networks

Validated Application Scenarios for 2,3-Phenazinediol (CAS 19220-18-9) Based on Quantitative Evidence


Photodynamic Therapy (PDT) Photosensitizer Development

2,3-Phenazinediol serves as the foundational scaffold for developing tunable photosensitizers. The core compound (KO-0) produces singlet oxygen with ΦΔ = 0.036, while formyl-functionalized derivatives achieve ΦΔ up to 0.41—an 11.4× enhancement [1]. This tunability enables precise control over cytotoxic ROS generation for targeted cancer cell ablation. The low fluorescence quantum yield (Φfl = 0.024–0.097) ensures efficient triplet state population, a prerequisite for effective PDT agents [1].

Photochromic Molecular Switches and Optical Memory Materials

The reversible color change of 2,3-phenazinediol (colorless enol ↔ orange keto) upon 385 nm irradiation at cryogenic temperatures enables its use in photochromic devices [2]. This property, driven by ESInterPT and continuous intermolecular hydrogen bonding, is structurally specific to the 2,3-diol configuration and absent in protected derivatives [2]. The recently solved crystal structure (space group P 1 21 1, 1D NH⋯O hydrogen bonding) provides the atomic-level detail necessary for rational crystal engineering of solid-state photochromic materials [2] [3].

Formyl Group Fluorescent Sensors

2,3-Phenazinediol exhibits fluorescence upon irradiation at 360 nm, and its fluorescence spectrum shows specific sensitivity to methoxymethyl (formyl-protecting) groups . This property enables its use as a selective sensor for formyl group detection, distinguishing it from other phenazine derivatives that lack this specific spectral response pattern .

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